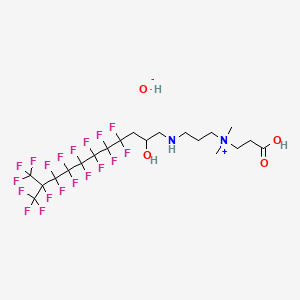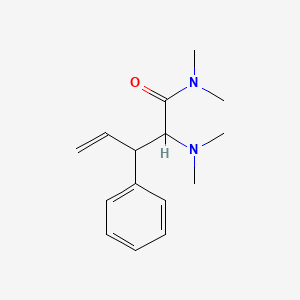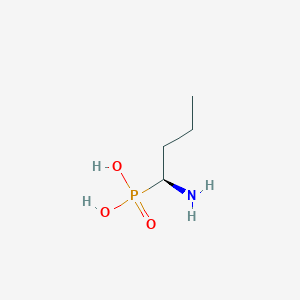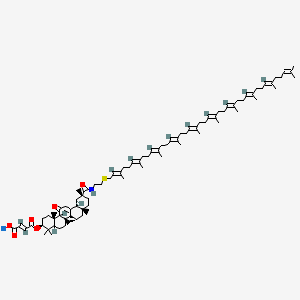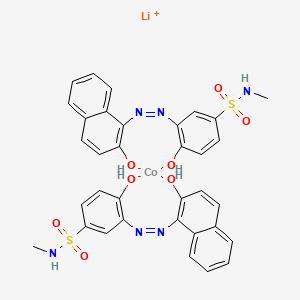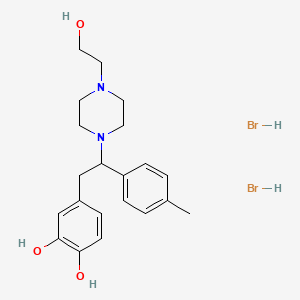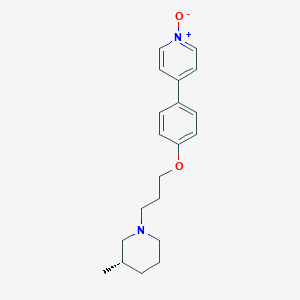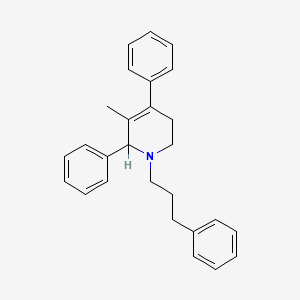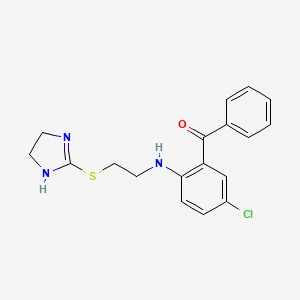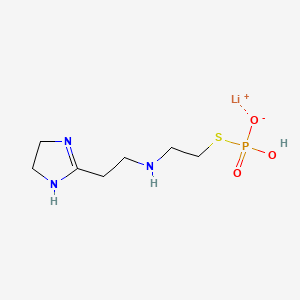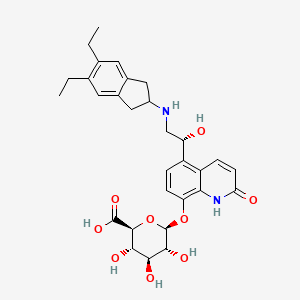
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is a complex organic compound with a unique structure that includes a phenyl group, a trimethylsilyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- typically involves the reaction of N-methyl-2-phenylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N-methyl-2-phenylacetamide+trimethylsilyl chloride→Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl and acetamide moieties can interact with specific binding sites, modulating the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
Acetamide, N-methyl-N-phenyl-: Similar structure but lacks the trimethylsilyl group.
N-Methylacetamide, TMS derivative: Contains a trimethylsilyl group but differs in the overall structure.
Uniqueness
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with similar compounds.
特性
CAS番号 |
151414-64-1 |
|---|---|
分子式 |
C12H19NO2Si |
分子量 |
237.37 g/mol |
IUPAC名 |
N-methyl-2-phenyl-2-trimethylsilyloxyacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-13-12(14)11(15-16(2,3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,13,14) |
InChIキー |
XXIKRDXTDIWNRQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(C1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





